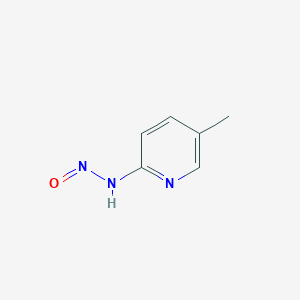

N-(5-methylpyridin-2-yl)nitrous amide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-methylpyridin-2-yl)nitrous amide:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Industrial Production Methods:

Analyse Des Réactions Chimiques

Types of Reactions: N-(5-methylpyridin-2-yl)nitrous amide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions can convert the nitrous amide group to an amine group.

Substitution: The compound can participate in substitution reactions, where the nitrous amide group is replaced by other functional groups[][1].

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product[][1].

Major Products Formed:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyridine derivatives[][1].

Applications De Recherche Scientifique

Chemical Properties and Reactions

N-(5-methylpyridin-2-yl)nitrous amide is characterized by a unique structure that includes a nitrous amide functional group attached to a 5-methyl-substituted pyridine ring. This configuration allows the compound to participate in various chemical reactions:

- Oxidation : This compound can be oxidized to form nitroso derivatives, which are important intermediates in organic synthesis.

- Reduction : Reduction reactions can convert the nitrous amide group into an amine group, expanding its utility in synthetic chemistry.

- Substitution : The nitrous amide group can be substituted with other functional groups, making it versatile for creating new compounds.

Organic Synthesis

This compound is utilized as a reagent in organic synthesis. Its ability to release nitric oxide (NO) makes it valuable for creating compounds that modulate biological processes. The synthesis of various derivatives through oxidation and reduction reactions showcases its role as a precursor in developing more complex molecules .

Biological Studies

The compound's capacity to release NO positions it as an interesting subject for biological research. Nitric oxide is known to play critical roles in vasodilation, neurotransmission, and immune responses. Studies have indicated that compounds releasing NO can influence cellular signaling pathways, potentially leading to therapeutic effects in diseases such as cardiovascular disorders .

Medical Applications

This compound is being investigated for its therapeutic potential, particularly in cardiovascular diseases. The mechanism of action involves the modulation of guanylate cyclase activity through NO release, leading to increased levels of cyclic guanosine monophosphate (cGMP), which promotes vasodilation and improves blood flow.

Case Study 1: Cardiovascular Therapeutics

A study explored the effects of this compound on vascular smooth muscle cells. Results indicated that treatment with the compound led to significant vasodilation mediated by NO release, suggesting its potential as a therapeutic agent for managing hypertension and other cardiovascular conditions .

Case Study 2: Neurotransmission Modulation

Research has shown that this compound influences neurotransmission pathways by enhancing NO signaling in neuronal cells. This modulation could have implications for treating neurodegenerative diseases where NO signaling is disrupted .

Mécanisme D'action

The primary mechanism of action of N-(5-methylpyridin-2-yl)nitrous amide involves the release of nitric oxide. Nitric oxide acts as a signaling molecule, modulating various physiological processes such as vasodilation, neurotransmission, and immune response. The compound interacts with molecular targets such as guanylate cyclase, leading to the activation of cyclic guanosine monophosphate (cGMP) pathways .

Comparaison Avec Des Composés Similaires

- N-methyl-N-(pyridin-2-yl)nitrous amide

- 5-methyl-N-nitroso-2-pyridinamine

- 2-pyridinamine, 5-methyl-N-nitroso

Activité Biologique

N-(5-methylpyridin-2-yl)nitrous amide is a compound that has garnered attention due to its biological activity, particularly concerning its role in nitric oxide (NO) release. This article provides a detailed overview of its biological mechanisms, potential therapeutic applications, and relevant research findings.

This compound is characterized by its ability to release nitric oxide, a crucial signaling molecule involved in various physiological processes. The primary mechanism of action involves the activation of guanylate cyclase, which subsequently increases the levels of cyclic guanosine monophosphate (cGMP) in cells. This pathway is vital for mediating vasodilation, neurotransmission, and immune responses.

Table 1: Key Characteristics of this compound

| Property | Description |

|---|---|

| Chemical Formula | C₉H₉N₃O |

| CAS Number | 126209-21-0 |

| Mechanism of Action | Nitric oxide release |

| Biological Targets | Guanylate cyclase, cGMP pathways |

1. Cardiovascular Effects

Research indicates that this compound may have significant implications in cardiovascular health due to its NO-releasing properties. Nitric oxide is known to promote vasodilation, which can help lower blood pressure and improve blood flow. This compound is being investigated for potential therapeutic applications in treating conditions such as hypertension and heart failure .

2. Antimicrobial Activity

Nitro-containing compounds, including this compound, have demonstrated antimicrobial properties. The mechanism often involves the reduction of nitro groups to produce reactive intermediates that can damage bacterial DNA. Studies have shown that similar nitro compounds exhibit activity against various pathogens, suggesting that this compound may also possess antimicrobial effects .

3. Anti-inflammatory Properties

The anti-inflammatory potential of this compound is linked to its ability to modulate nitric oxide levels, which play a role in inflammatory responses. By influencing the signaling pathways associated with inflammation, this compound could potentially be developed as a treatment for inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

- Study on Nitric Oxide Synthase Inhibition : Research has highlighted the role of nitro compounds in inhibiting various isoforms of nitric oxide synthase (NOS). A study demonstrated that specific derivatives showed high potency against neuronal NOS (nNOS), suggesting a pathway for developing selective inhibitors for therapeutic use .

- Antimicrobial Efficacy : In vitro studies have revealed that nitro derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures demonstrated effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli, indicating that this compound could share these properties .

- Anti-inflammatory Mechanisms : Research has shown that nitrated fatty acids can inhibit pro-inflammatory pathways by altering protein functions involved in inflammation. This suggests that this compound might similarly influence inflammatory mediators through NO release .

Propriétés

IUPAC Name |

N-(5-methylpyridin-2-yl)nitrous amide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-5-2-3-6(7-4-5)8-9-10/h2-4H,1H3,(H,7,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASOXTKEANXGPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NN=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.